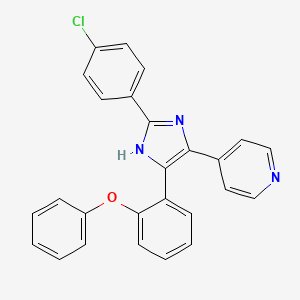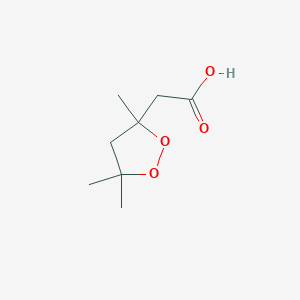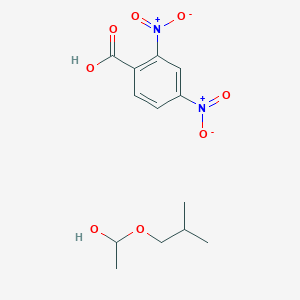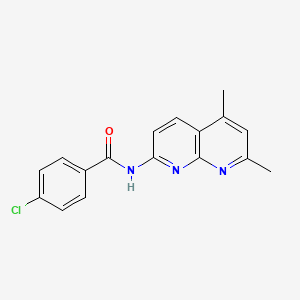
6-Nitropyrene-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitropyrene-1,9-diol is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the pyrene ring system. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,9-diol typically involves the nitration of pyrene followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitropyrene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of 6-aminopyrene-1,9-diol.
Substitution: Formation of halogenated pyrene derivatives.
Applications De Recherche Scientifique
6-Nitropyrene-1,9-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Nitropyrene-1,9-diol involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The hydroxyl groups enhance its solubility and reactivity, facilitating its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-Nitropyrene: Another nitro derivative of pyrene, known for its mutagenic properties.
6-Nitrochrysene: A nitro derivative of chrysene, also studied for its toxicological effects.
9-Nitroanthracene: A nitro derivative of anthracene, with similar environmental and health concerns.
Uniqueness: 6-Nitropyrene-1,9-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Its dual functionalization allows for diverse reactivity and applications, setting it apart from other nitro-PAHs .
Propriétés
Numéro CAS |
192703-89-2 |
|---|---|
Formule moléculaire |
C16H9NO4 |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
6-nitropyrene-1,9-diol |
InChI |
InChI=1S/C16H9NO4/c18-13-6-2-8-1-3-9-12(17(20)21)5-4-10-14(19)7-11(13)15(8)16(9)10/h1-7,18-19H |
Clé InChI |
KYROJEIDPHITPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)


![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

